molecular formula C11H13NO B3045223 4-(pyridin-3-yl)cyclohexanone CAS No. 103319-09-1

4-(pyridin-3-yl)cyclohexanone

Cat. No.: B3045223
CAS No.: 103319-09-1
M. Wt: 175.23 g/mol
InChI Key: NFQXGFVVBYVBGR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyridine-Cyclohexanone Architectures in Organic Synthesis

The significance of pyridine-cyclohexanone architectures is rooted in the individual importance of their constituent parts in the history of organic chemistry. numberanalytics.comthieme-connect.com The pyridine (B92270) ring is a fundamental N-heterocycle that is a core structural unit in numerous natural products, including vitamins like niacin (nicotinic acid) and vitamin B6, as well as a vast array of synthetic pharmaceuticals and agrochemicals. numberanalytics.comekb.egresearchgate.net First isolated from coal tar in the mid-19th century, pyridine's unique electronic properties, basicity, and ability to coordinate with metal ions have made it an indispensable building block and reagent in organic synthesis. numberanalytics.comresearchgate.net Its derivatives are central to drugs targeting a wide spectrum of conditions, from cardiovascular diseases to cancer and neurodegenerative disorders. dovepress.comrsc.org

Concurrently, the cyclohexanone (B45756) ring represents a classic carbocyclic ketone that is a versatile and widely used intermediate in organic synthesis. bohrium.com Its conformational flexibility and the reactivity of its carbonyl group allow for a multitude of chemical transformations, making it a staple for constructing more complex molecular frameworks. google.com Syntheses involving cyclohexanone derivatives are fundamental to producing various alicyclic compounds, steroids, and other therapeutically important molecules. bohrium.comgoogle.com

The deliberate fusion of these two scaffolds into a single molecule, creating pyridine-cyclohexanone hybrids, is a more contemporary development driven by the principles of medicinal chemistry and scaffold-based drug discovery. rsc.orgnih.gov This "hybrid scaffold" approach aims to combine the pharmacologically relevant features of the pyridine ring (such as its ability to form hydrogen bonds and its aromatic interactions) with the three-dimensional structural diversity offered by the cyclohexanone core. nih.gov The resulting architectures are of significant interest as they provide a template for creating libraries of novel compounds with potential biological activity. Researchers have explored these scaffolds for their potential as vasorelaxants, anticancer agents, and inhibitors of key biological targets like tubulin. rsc.orgnih.govnih.gov The position of the pyridine ring on the cyclohexanone core significantly influences the molecule's physicochemical properties and biological function, making the study of different positional isomers a critical aspect of this research field.

PropertyDescription
Historical Origin The pyridine ring was first isolated from coal tar in 1849, while cyclohexanone chemistry is foundational to classical organic synthesis. numberanalytics.com The combination of these moieties is a modern strategy in medicinal chemistry.
Synthetic Utility Pyridine is a key building block for pharmaceuticals and agrochemicals due to its electronic properties and basicity. ekb.egresearchgate.net Cyclohexanone is a versatile precursor for complex carbocyclic systems due to its reactivity and flexibility. bohrium.comgoogle.com
Medicinal Relevance Pyridine is a "privileged scaffold" found in numerous FDA-approved drugs. dovepress.com Hybridizing it with a cyclohexanone ring creates novel 3D structures for drug discovery, targeting diseases like cancer and hypertension. dovepress.comrsc.orgnih.gov
Structural Impact The combination creates a hybrid molecule whose properties, such as steric hindrance and solubility, are influenced by the substitution pattern of the pyridine on the cyclohexanone ring, enabling fine-tuning of molecular characteristics for specific biological targets.

Rationale for Research on 4-(pyridin-3-yl)cyclohexanone as a Central Chemical Entity

The specific focus on This compound as a central chemical entity is driven by its role as a valuable molecular intermediate and a foundational scaffold for the synthesis of more complex, high-value compounds. bldpharm.com Research into this particular molecule is justified by several key factors:

A Versatile Synthetic Building Block: Like other 4-substituted cyclohexanones, this compound is considered a key intermediate in the synthesis of more elaborate molecules. google.com This class of compounds can serve as precursors to a range of derivatives, including the corresponding amines, alcohols, and carboxylic acids, which are themselves valuable in pharmaceutical research. sigmaaldrich.comresearchgate.net For instance, related 4,4-disubstituted cyclohexanones are critical intermediates in the synthesis of compounds identified as potential modulators for the treatment of Alzheimer's disease. google.com

Exploration of Structure-Activity Relationships (SAR): The synthesis and study of specific positional isomers are fundamental to medicinal chemistry for understanding SAR. The 3-pyridyl isomer offers a different electronic and steric profile compared to its 2-pyridyl and 4-pyridyl counterparts. The nitrogen atom in the 3-position of the pyridine ring alters the molecule's dipole moment and hydrogen bonding capabilities compared to other isomers, which can lead to distinct binding interactions with biological targets. Investigating this compound allows researchers to systematically probe how the placement of the pyridine nitrogen affects biological activity.

Access to Novel Chemical Space: The pyridine-cyclohexanone scaffold provides a gateway to novel classes of compounds. By modifying the cyclohexanone ring (e.g., through ring-opening, expansion, or further substitution) or the pyridine nucleus, chemists can generate diverse molecular libraries. The title compound is a starting point for creating fused heterocyclic systems or more complex molecules with potential applications as anti-angiogenic agents or for other therapeutic uses. researchgate.net

Foundation for Biologically Active Molecules: The combination of a pyridine and a cyclohexane-like ring is present in various biologically active compounds. Research on related structures has identified potent agents with vasodilation and anticancer properties. rsc.orgnih.gov The synthesis of derivatives from this compound is a rational strategy to develop new chemical entities that may exhibit similar or improved biological profiles.

Below is a table detailing the chemical properties of this compound and a related isomer for comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound 103319-09-1C11H13NO175.23Pyridine ring is attached at the 3-position. bldpharm.com
4-(pyridin-4-yl)cyclohexanone 103319-02-4C11H13NO175.23Pyridine ring is attached at the 4-position. lookchem.com
2-(pyridin-4-yl)cyclohexanone 3297-69-6C11H13NO175.23Pyridine ring is attached at the 2-position, adjacent to the carbonyl.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQXGFVVBYVBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601850
Record name 4-(Pyridin-3-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103319-09-1
Record name 4-(Pyridin-3-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 4 Pyridin 3 Yl Cyclohexanone

Strategic Approaches to the Core Cyclohexanone-Pyridine Linkage

The crucial step in synthesizing the target molecule is the formation of the bond between the pyridine (B92270) ring and the cyclohexanone (B45756) ring. Contemporary methods have evolved to achieve this linkage with high efficiency and control.

The direct formation of the C-C bond between the pyridine and cyclohexanone moieties is a primary strategy. Transition metal-catalyzed cross-coupling reactions are a cornerstone of this approach. For instance, a Negishi cross-coupling can be employed, which involves the reaction of a pyridylzinc reagent with a suitable cyclohexanone derivative. nih.govnih.gov This method is noted for its functional group tolerance. Another powerful technique is the Suzuki coupling, which would involve reacting 3-pyridylboronic acid with a 4-halocyclohexanone or a cyclohexenone derivative.

A different strategy involves the catalytic activation of C-C bonds within the cyclohexanone itself. Research has shown that rhodium catalysts, in combination with specific ligands and co-catalysts, can activate the C-C bonds of substituted cyclohexanones. nih.gov This could potentially be adapted to introduce a pyridine group through a rearrangement process. Furthermore, modern methods for C-C bond formation include light-promoted reductive coupling reactions, which could offer novel pathways for linking pyridine and cyclohexanone fragments. organic-chemistry.org

Table 1: Key Reagents in Cross-Coupling Reactions

Reagent Name Role in Synthesis
3-Pyridylzinc chloride Organometallic nucleophile in Negishi coupling
4-Iodo-1-cyclohexen-1-ol Electrophilic partner in cross-coupling
3-Pyridylboronic acid Organoboron reagent in Suzuki coupling

Annulation reactions, which involve the formation of a new ring onto an existing structure, provide a powerful alternative for constructing the 4-(pyridin-3-yl)cyclohexanone system. The Robinson annulation, a classic and versatile method, can be adapted for this purpose. wikipedia.org This process typically involves a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring. wikipedia.org In a potential application, a methyl vinyl ketone derivative bearing a pyridyl group could serve as the Michael acceptor, reacting with a ketone enolate to build the cyclohexenone ring, which can then be reduced to the target cyclohexanone.

More recent developments include tandem dinucleophilic cyclization reactions. One such method involves the reaction of cyclohexane-1,3-diones with substituted pyridinium (B92312) salts. nih.gov This reaction proceeds through a regioselective attack of the dicarbonyl compound onto the 4-position of the pyridinium salt, followed by a subsequent cyclization to form a complex tricyclic intermediate that can be converted to the desired product. nih.gov Annulation reactions using para-quinone methides (p-QMs) have also emerged as a versatile tool for constructing six-membered rings, offering another potential, though more complex, route. chim.it

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all reactants, offer high efficiency and atom economy. caltech.edunih.gov A hypothetical MCR for this compound could involve the one-pot combination of a pyridine-containing building block, an ammonia (B1221849) source, and two molecules of a β-dicarbonyl compound, analogous to the Hantzsch dihydropyridine (B1217469) synthesis, but adapted to form a cyclohexanone ring. nih.gov

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations initiated by a single event. A tandem carbene and photoredox-catalyzed process has been reported for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.gov Such a strategy could be envisioned where a precursor containing the pyridine moiety undergoes a tandem cyclization to construct the cyclohexanone ring in a single, efficient operation. nih.gov These methods are advantageous as they reduce the number of separate purification steps, saving time and resources.

Regioselective Functionalization of the this compound Scaffold

Once the basic this compound structure is assembled, further derivatization may be required. The ability to selectively functionalize either the cyclohexanone or the pyridine ring is crucial for creating analogues and exploring structure-activity relationships.

The cyclohexanone ring offers several sites for functionalization. The carbonyl group itself can be modified through reduction to a hydroxyl group or by adding nucleophiles like organometallic reagents. nih.gov The resulting amino alcohols often show distinct stereoisomers (cis and trans), which can have significantly different biological properties. nih.gov The α-carbons adjacent to the carbonyl group are acidic and can be deprotonated to form enolates. These enolates can then react with various electrophiles, allowing for the introduction of alkyl, halogen, or other functional groups at the C3 and C5 positions of the cyclohexanone ring.

Table 2: Potential Reactions at the Cyclohexanone Ring

Reaction Type Position(s) Reagents Product Type
Reduction C1 (Carbonyl) NaBH₄ 4-(pyridin-3-yl)cyclohexanol
Grignard Addition C1 (Carbonyl) CH₃MgBr 1-methyl-4-(pyridin-3-yl)cyclohexanol
Alkylation C3, C5 LDA, CH₃I 3-methyl-4-(pyridin-3-yl)cyclohexanone

The pyridine ring presents a more complex challenge for regioselective functionalization due to its electron-deficient nature. researchgate.net Direct electrophilic aromatic substitution is difficult and typically requires harsh conditions. However, modern methods provide more controlled approaches.

A significant challenge is achieving functionalization at specific positions, such as C4, which is remote from the nitrogen atom. nih.govnih.gov One advanced strategy uses strong, non-nucleophilic bases like n-butylsodium to selectively deprotonate the C4 position of the pyridine ring. nih.gov The resulting organosodium intermediate can then react with various electrophiles or undergo transmetalation to a zinc species for use in Negishi cross-coupling reactions. nih.govnih.gov Another approach involves converting the pyridine into a phosphonium (B103445) salt, which acts as a handle for subsequent C-C, C-O, C-N, and C-S bond-forming reactions selectively at the 4-position. acs.orgresearchgate.net

Furthermore, the generation of highly reactive pyridyne intermediates offers a unique pathway for difunctionalization. A 3,4-pyridyne intermediate can be generated from a 3-chloropyridine (B48278) precursor, which then undergoes regioselective addition of a Grignard reagent at the 4-position, followed by quenching of the resulting organomagnesium species at the 3-position with an electrophile. nih.govrsc.org This allows for the precise introduction of two different substituents adjacent to the cyclohexanone linkage.

Despite a comprehensive search for advanced synthetic methodologies for the specific chemical compound this compound, detailed research findings on its synthesis via specialized catalytic systems, solvent-free conditions, or microwave-assisted techniques are not available in the public domain.

Standard synthetic routes for similar compounds, such as pyridyl-substituted ketones, often involve multi-step processes including, but not limited to, Michael additions, Suzuki or Negishi cross-coupling reactions, or the cyclization of precursor molecules. However, specific applications of emerging techniques like novel catalytic systems, solvent-free reactions, and microwave-assisted organic synthesis (MAOS) for the direct preparation of this compound have not been documented in readily accessible scientific literature.

Consequently, it is not possible to provide an article that adheres to the user's specific outline focusing on these advanced and sustainable methodologies for this particular compound. Information regarding detailed research findings, reaction conditions, yields, and catalyst specifics for these methods in the context of this compound synthesis could not be located.

Iii. Comprehensive Reaction Mechanisms of 4 Pyridin 3 Yl Cyclohexanone and Its Precursors

Mechanistic Pathways of Key Synthetic Transformations

The construction of the 4-(pyridin-3-yl)cyclohexanone molecule typically involves the formation of the pyridine (B92270) ring and its attachment to the cyclohexanone (B45756) core. This can be achieved through various synthetic strategies, each with distinct mechanistic pathways. A common approach involves multicomponent reactions where the rings are formed and joined in a sequential or tandem process.

A fundamental reaction of cyclohexanone is nucleophilic addition to its electrophilic carbonyl carbon. pearson.compearson.com This process is a key step in many synthetic routes leading to precursors of this compound. The mechanism begins with the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

In the context of synthesizing pyridyl-cyclohexanones, a relevant transformation is the Michael addition, a type of conjugate addition. For instance, the synthesis of a related compound, 4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone, can be achieved via the Michael addition of cyclohexanone to a pyridine derivative. evitachem.com More complex tandem reactions often begin with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition of a cyclohexanone-derived enamine to the resulting electron-deficient alkene. beilstein-journals.org

Table 1: Key Steps in Nucleophilic Addition to Cyclohexanone

StepDescriptionIntermediate/Product
1. Nucleophilic Attack A nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone.Tetrahedral Alkoxide Intermediate
2. Protonation The negatively charged oxygen of the alkoxide is protonated by a protic solvent or during acidic workup.Cyclohexanol derivative

Enamine and iminium ion catalysis are powerful strategies in modern organic synthesis. rsc.orgnih.gov Enamines are highly effective nucleophiles and can be readily formed from the reaction of a ketone, such as cyclohexanone, with a secondary amine (e.g., pyrrolidine) under mild acid catalysis. masterorganicchemistry.com The nitrogen atom's lone pair donates electron density into the double bond, making the α-carbon strongly nucleophilic. masterorganicchemistry.com This enhanced nucleophilicity allows the enamine to participate in reactions like Michael additions, which are crucial for building the carbon skeleton of the target molecule. beilstein-journals.org

A plausible mechanism for forming a pyridyl-cyclohexanone scaffold involves the reaction of a cyclohexanone-derived enamine with an electron-deficient alkene (a Michael acceptor) formed from a pyridine precursor. beilstein-journals.org

Conversely, iminium ions are formed from the reaction of a carbonyl compound with a primary or secondary amine in an acidic medium. acs.org The formation of an iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating α,β-unsaturated systems toward nucleophilic attack. rsc.orgnih.gov This activation is a key principle in many organocatalytic reactions. acs.org After a nucleophilic addition event, the resulting enamine can be hydrolyzed back to the ketone with aqueous acid, regenerating the carbonyl group in the final product. masterorganicchemistry.com

Table 2: Comparison of Enamine and Iminium Ion Intermediates from Cyclohexanone

IntermediateFormationRole in SynthesisKey Feature
Enamine Cyclohexanone + Secondary Amine (e.g., Pyrrolidine)Carbon Nucleophile (at α-carbon)Electron-rich, attacks electrophiles. masterorganicchemistry.com
Iminium Ion Enamine + Acid (or Ketone + Amine + Acid)Electrophile ActivatorElectron-deficient, susceptible to nucleophilic attack. rsc.orgacs.org

The formation of the pyridine ring attached to the cyclohexanone moiety often culminates in an intramolecular cyclization step. In a well-established multicomponent pathway, the intermediate formed after the Michael addition of a cyclohexanone enamine undergoes an intramolecular cyclization. beilstein-journals.org The amino group of the former enamine attacks a carbonyl group within the same molecule to form a new heterocyclic ring. beilstein-journals.org

This cyclization is typically followed by a dehydration (elimination of a water molecule) step to create a dihydropyridine (B1217469) intermediate. The final step in forming the aromatic pyridine ring is an oxidation reaction, which can occur spontaneously via air oxidation or be promoted by an added oxidant. beilstein-journals.org This tandem sequence of Michael addition -> intramolecular cyclization -> dehydration -> oxidation is an efficient method for constructing complex heterocyclic systems in a single pot. beilstein-journals.org Other strategies may involve iron-catalyzed intramolecular cross-dehydrogenative arylation or palladium-catalyzed cyclizations to form the pyridine ring. researchgate.netmdpi.com

Investigation of Transition States and Reaction Intermediates

The stereochemical outcome and rate of the reactions involved are dictated by the relative energies of their transition states. For nucleophilic addition to cyclohexanone, the transition state's stability is a critical factor. A proposed theory suggests that charge-transfer stabilization of the transition state occurs through electron donation from adjacent sigma bonds (σCC and σCH) into the forming σ* orbital of the new bond between the nucleophile and the carbonyl carbon. researchgate.net This interaction, known as the kinetic anomeric effect, can influence the trajectory of the nucleophilic attack. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating complex reaction mechanisms. DFT studies can model the structures of intermediates and transition states, providing insight into the reaction pathways. For example, in related multicomponent reactions to form pyrazolo[3,4-b]pyridines, DFT calculations have been used to investigate all possible routes, optimize the geometry of intermediates, and locate the corresponding transition states to determine the most favorable mechanistic pathway. researchgate.net Such computational analyses can reveal subtle electronic and steric effects that govern the reaction's course and selectivity. nih.gov

Stereochemical Control and Diastereoselectivity in this compound Synthesis

When a nucleophile attacks a substituted cyclohexanone ring, or when a substituent is introduced at the 4-position, issues of stereochemistry arise. The approach of the nucleophile to the carbonyl carbon of the cyclohexanone ring can occur from two faces: the axial or equatorial direction. The preferred trajectory determines the stereochemistry of the resulting alcohol.

According to theoretical models, the stereochemistry of nucleophilic addition to cyclohexanone is governed by a balance of two primary factors:

Steric Hindrance : This factor generally disfavors the axial approach due to torsional strain and 1,3-diaxial interactions with the axial hydrogens on the ring, thus favoring equatorial attack. researchgate.net

Electronic Effects : Electron donation from the cyclohexanone's C-C and C-H sigma bonds into the antibonding orbital (σ*) of the forming bond stabilizes the transition state. This stabilizing interaction is geometrically more favorable for an axial approach. researchgate.net

The balance between these opposing effects determines the diastereoselectivity of the reaction. The nature of the nucleophile, the solvent, and the presence of metal cations that can coordinate to the carbonyl oxygen can all influence the energy of the transition state (ε(σ*‡)) and thus shift the stereochemical outcome. researchgate.net In syntheses where chiral catalysts are used, the catalyst can form a complex with the substrates, creating a chiral environment that directs the reaction to favor one diastereomer, and even one enantiomer, over the others. nih.gov The control of stereochemistry is paramount in pharmaceutical chemistry, where the specific configuration of stereocenters is often mandatory for biological activity. unipv.it

Iv. Derivatization and Structural Diversity of 4 Pyridin 3 Yl Cyclohexanone Analogues

Synthesis of Substituted 4-(pyridin-3-yl)cyclohexanone Derivatives

The generation of substituted derivatives of this compound can be achieved through a variety of established and innovative synthetic methodologies. These modifications can be directed at either the cyclohexanone (B45756) ring or the pyridine (B92270) moiety, allowing for fine-tuning of the molecule's steric and electronic properties.

The carbon atoms of the cyclohexanone ring, particularly those alpha to the carbonyl group, are amenable to alkylation and arylation reactions. Enolate chemistry is a cornerstone for such transformations. The formation of an enamine from cyclohexanone, for instance, creates a nucleophilic carbon that can attack electrophilic alkylating agents like methyl iodide. youtube.com This general principle can be extended to the this compound core.

Direct arylation of ketones is another powerful tool. Palladium-catalyzed direct α-C(sp³) heteroarylation of ketones has been demonstrated, providing a pathway to introduce aryl groups at the alpha position. nsf.gov Ruthenium-catalyzed direct sp³ arylation at benzylic positions directed by a pyridine ring also highlights the potential for C-H activation strategies to functionalize the cyclohexanone ring. acs.org

Table 1: Representative Alkyl and Aryl Substitutions on the Cyclohexanone Ring

Reactant Reagent/Catalyst Product Reference
This compound 1. Pyrrolidine, Toluene, Dean-Stark2. Methyl Iodide3. H₃O⁺ 2-Methyl-4-(pyridin-3-yl)cyclohexanone youtube.com
This compound Arylboronic acid, Pd(OAc)₂ 2-Aryl-4-(pyridin-3-yl)cyclohexanone nsf.gov

This table presents hypothetical reactions based on established methodologies for cyclohexanone derivatization.

The introduction of halogens and other heteroatoms into the this compound structure can significantly alter its physicochemical properties. Halogenation can be achieved using various reagents, and the resulting halo-derivatives serve as versatile intermediates for further functionalization, such as cross-coupling reactions.

The incorporation of heteroatoms like nitrogen, oxygen, or sulfur can lead to the formation of heterocyclic systems fused to or substituting the cyclohexanone ring. google.com For example, reactions can be designed to transform the cyclohexanone ring into a pyrrole (B145914) derivative. google.com The strategic placement of heteroatoms is crucial for optimizing interactions with biological targets. nih.gov The use of heteroatom-centered radicals offers a pathway for the synthesis of various heterocyclic compounds from unsaturated precursors. researchgate.net

Table 2: Examples of Halogenation and Heteroatom Incorporation

Reactant Reagent Product Type Reference
This compound N-Bromosuccinimide (NBS) α-Bromo-4-(pyridin-3-yl)cyclohexanone google.com.na
This compound Primary amine, oxidant Pyridine-fused indole (B1671886) derivative metu.edu.tr

This table illustrates potential synthetic transformations based on known reactions of cyclohexanones.

The pyridine ring of this compound is also a prime target for derivatization. The nitrogen atom imparts specific reactivity patterns to the ring, making it susceptible to various transformations. nih.gov Electrophilic aromatic substitution on the pyridine ring can be directed by the existing substituents.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or heteroaryl substituents onto the pyridine ring, typically starting from a halogenated pyridine precursor. nih.govnih.gov Direct C-H arylation methods, often catalyzed by palladium or copper, have also emerged as powerful tools for the regioselective functionalization of pyridines. rsc.org Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which can then undergo further reactions. beilstein-journals.org

Table 3: Synthetic Modifications of the Pyridine Ring

Starting Material Reagent/Catalyst Product Type Reference
4-(Bromo-pyridin-3-yl)cyclohexanone Arylboronic acid, Pd catalyst 4-(Aryl-pyridin-3-yl)cyclohexanone nih.govnih.gov
This compound m-CPBA 4-(pyridin-3-yl N-oxide)cyclohexanone beilstein-journals.org

This table showcases established methods for pyridine functionalization applied to the target scaffold.

Transformations Leading to Related Pyridine-Fused Cyclohexane (B81311) Scaffolds

Beyond simple substitution, the this compound core can undergo more profound structural transformations, leading to the formation of novel, fused heterocyclic systems. These reactions often involve the rearrangement of the cyclohexanone ring or its aromatization.

Ring expansion and contraction reactions offer a pathway to novel carbocyclic and heterocyclic frameworks. uchicago.edu For instance, the Wolff rearrangement of an α-diazoketone derived from this compound could lead to a ring-contracted cyclopentane (B165970) derivative. thieme-connect.de Conversely, ring expansion can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or transition metal-catalyzed processes, to yield seven-membered rings like azepanes. nih.govnih.govfree.fr These transformations are valuable for creating structurally diverse scaffolds that occupy different regions of chemical space. masterorganicchemistry.comacs.org

Table 4: Ring Expansion and Contraction Methodologies

Transformation General Method Starting Material from Core Structure Product Scaffold Reference
Ring Contraction Wolff Rearrangement α-Diazo-4-(pyridin-3-yl)cyclohexanone 4-(pyridin-3-yl)cyclopentanecarboxylic acid derivative thieme-connect.deacs.org
Ring Expansion Tiffeneau-Demjanov Rearrangement α-Aminomethyl-4-(pyridin-3-yl)cyclohexanol 5-(pyridin-3-yl)cycloheptanone free.frlookchem.com

This table outlines potential ring transformation strategies based on known chemical reactions.

The cyclohexanone ring can be converted into an aromatic phenyl ring through dehydrogenative aromatization. researchgate.net This transformation is often catalyzed by transition metals like palladium, nickel, or copper and can proceed under either oxidative or acceptorless conditions. researchgate.netresearchgate.net The dehydrogenation of substituted cyclohexanones provides a direct route to substituted phenols and anilines. nih.govbohrium.comnih.gov This strategy allows for the conversion of the this compound scaffold into 4-(pyridin-3-yl)phenol (B1295529) or related aniline (B41778) derivatives, which are valuable building blocks in organic synthesis. The reaction can be influenced by the catalyst system and reaction conditions, allowing for a degree of control over the final product. nih.gov

Table 5: Dehydrogenation and Aromatization Reactions

Reactant Catalyst/Reagent Product Reference
This compound Pd/C, oxidant 4-(pyridin-3-yl)phenol researchgate.netnih.gov
This compound Ni(0)/CeO₂ 4-(pyridin-3-yl)phenol researchgate.net

This table provides examples of aromatization reactions applicable to the this compound core.

Heteroatom Modifications within the Cyclohexane Ring

Nitrogen Insertion (Piperidine Analogues)

The most common heteroatomic substitution involves replacing a carbon atom with nitrogen to form a piperidine (B6355638) ring. The resulting 4-(pyridin-3-yl)piperidine scaffold is a prevalent motif in drug discovery. nih.govmdpi.com The nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a new handle for substitution to explore the surrounding chemical space of a biological target. The synthesis of N-substituted 4-(pyridin-3-yl)piperidine derivatives is a well-established strategy for generating libraries of compounds with diverse properties. researchgate.netanadolu.edu.tr For example, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has been synthesized and evaluated for biological activity, demonstrating the utility of the piperidine nitrogen as a point for derivatization. nih.gov

Oxygen Insertion (Tetrahydropyran Analogues)

Replacing a methylene (B1212753) group with an oxygen atom yields a tetrahydropyran (B127337) (THP) ring. The oxygen atom in the THP ring can act as a hydrogen bond acceptor and generally increases the polarity and aqueous solubility of the molecule compared to its cyclohexane counterpart. The synthesis of tetrahydropyran-4-ones is well-documented, providing accessible routes to these analogues. chemicalbook.comechemi.com For instance, the Maitland-Japp reaction can be used to generate 2H-dihydropyran-4-ones, which can be subsequently converted to various substituted tetrahydropyran-4-ones. rsc.org Fused pyran systems, such as pyrano[4,3-b]pyridines, have been synthesized from tetrahydropyran-4-one, indicating the chemical tractability of this scaffold for creating complex heterocyclic systems. researchgate.net The synthesis of intermediates like 1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl) amino]pyrazole-4-carboxamide highlights the successful incorporation of the THP ring in complex, biologically relevant molecules. google.com

Sulfur Insertion (Thiane Analogues)

The introduction of a sulfur atom into the ring to form a thiane (B73995) (or thiacyclohexane) provides another avenue for structural modification. The sulfur atom is larger than carbon or oxygen and can participate in different non-covalent interactions. While less common than piperidine or tetrahydropyran, the thiane ring serves as a valuable bioisostere. For example, the compound 2-methoxy-N-(thian-4-yl)pyridin-3-amine incorporates this structural motif, showcasing its use in conjunction with a pyridine ring system. Synthesis of such analogues can be achieved through methods like the nucleophilic substitution of a halogenated pyridine with thian-4-ylamine.

The following table summarizes these heteroatom-modified analogues of the this compound core.

Table 1: Heteroatom Modifications within the Cyclohexane Ring
Core StructureHeteroatomResulting HeterocycleKey Property ChangesExample Analogue Class
Cyclohexanone-CyclohexaneBaseline lipophilicity and conformation4-(Pyridin-3-yl)cyclohexanones
PiperidinoneNitrogen (N)PiperidineAdds H-bond acceptor/donor capability; provides a site for substitutionN-Substituted 4-(pyridin-3-yl)piperidines nih.gov
TetrahydropyranoneOxygen (O)TetrahydropyranIncreases polarity and H-bond acceptor strength4-(Pyridin-3-yl)tetrahydropyran derivatives researchgate.net
ThianoneSulfur (S)ThianeAlters size, lipophilicity, and potential for non-covalent interactionsN-(Thian-4-yl)pyridin-3-amine derivatives

Design Principles for Novel Chemical Analogues Based on the this compound Core

Bioisosteric Replacement: As discussed previously, bioisosterism is a cornerstone of rational drug design. drughunter.comnih.gov The replacement of the cyclohexane ring with a heterocycle like piperidine, tetrahydropyran, or thiane is a primary strategy. nih.govresearchgate.net This approach aims to fine-tune solubility, lipophilicity, metabolic stability, and target engagement. For instance, introducing a nitrogen atom to create a piperidine ring can introduce a basic center, which can be leveraged to form salt forms with improved solubility or to establish critical ionic interactions within a receptor binding pocket. Similarly, replacing a phenyl ring, often attached to the core scaffold in more complex analogues, with other cyclic systems is a common tactic to explore new intellectual property space and modulate properties. rsc.org

Structure-Activity Relationship (SAR) Studies: The systematic modification of the this compound core and the analysis of its impact on biological activity form the basis of SAR. Key areas for modification include:

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can modulate its electronic properties and steric profile, influencing its ability to interact with target proteins. For example, in the design of kinase inhibitors, substitutions on the pyridine or a connected pyrimidine (B1678525) ring are frequently explored to enhance potency and selectivity. nih.govnih.gov

Functionalization of the Cyclohexanone/Heterocyclic Ring: The ketone can be reduced to a hydroxyl group, which can exist in axial or equatorial positions, offering different vectors for interaction. The ring can also be functionalized with other groups. SAR studies of 4-amino-4-arylcyclohexanones have shown that the nature and position of substituents are critical for analgesic activity. nih.gov

Substitution on the Heteroatom: In piperidine analogues, the ring nitrogen provides a convenient point for diversification. Attaching different alkyl or aryl groups can probe for additional binding pockets and significantly alter the molecule's pharmacokinetic profile. mdpi.com

Scaffold-Based Design for Specific Target Classes: The this compound scaffold and its heterocyclic derivatives are recognized as privileged structures for certain biological targets, particularly protein kinases. The pyridine moiety can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. nih.govcu.edu.eg The cyclohexyl or piperidyl ring then serves as a central scaffold to position other pharmacophoric elements into specific pockets of the ATP-binding site. Design principles for these inhibitors often involve attaching larger aromatic or heterocyclic systems to the piperidine nitrogen to gain additional interactions and improve potency and selectivity. nih.gov

By applying these principles, medicinal chemists can rationally design novel analogues of this compound with improved therapeutic potential.

Compound Index

Table 2: List of Chemical Compounds
Compound Name
This compound
4-(pyridin-3-yl)piperidine
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
Tetrahydropyran-4-one
1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl) amino]pyrazole-4-carboxamide
Thiane
2-methoxy-N-(thian-4-yl)pyridin-3-amine
4-amino-4-arylcyclohexanone

V. Advanced Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the molecular framework and electronic nature of 4-(pyridin-3-yl)cyclohexanone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 3-21G, are used to determine its optimal molecular geometry. researchgate.netrsc.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT is applied to characterize the electronic properties. By calculating the distribution of electron density, researchers can identify the electrostatic potential and atomic charges within the molecule. For instance, in related ketone systems, charge density calculations have been used to predict reactive sites, such as identifying the electrophilic nature of a carbonyl carbon and the nucleophilic character of other atoms, which is crucial for understanding reaction mechanisms. rsc.org

The non-planar structure of the cyclohexanone (B45756) ring and its single bond to the pyridine (B92270) ring allow for various spatial arrangements or conformations. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. libretexts.org In this compound, the pyridin-3-yl group can occupy either an axial or an equatorial position.

The equatorial conformation is generally more stable than the axial one. libretexts.org This preference is attributed to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, where the axial substituent experiences repulsive forces from the two axial hydrogen atoms on the same side of the ring. libretexts.orgyoutube.com The energy difference between these conformers can be quantified through computational analysis, revealing the energy landscape and the relative populations of each conformer at equilibrium.

Table 1: Conformational Analysis of this compound
ConformerPosition of Pyridin-3-yl GroupKey InteractionsRelative Stability
EquatorialEquatorialLower steric strainMore Stable (Lower Energy)
AxialAxial1,3-diaxial steric interactions with axial hydrogensLess Stable (Higher Energy)

Investigation of Tautomerism and Isomerism within this compound Systems

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules containing carbonyl groups. For this compound, the primary tautomeric equilibrium is between the keto form (the cyclohexanone) and its corresponding enol form.

Theoretical studies on the parent cyclohexanone molecule using DFT and ab initio methods have shown that the keto form is significantly more stable than the enol form. researchgate.net For cyclohexanone in the gas phase, the keto form is more stable by approximately 11.7-12.4 kcal/mol. researchgate.net While the pyridinyl substituent may influence this equilibrium, the keto form of this compound is expected to be the overwhelmingly predominant species under standard conditions. Computational studies on more complex pyridinyl diketones have also explored keto-enol and other tautomeric forms like enolimine and enaminone, using DFT to calculate the relative energies and determine the most stable species in a vacuum. nih.gov

Theoretical Studies on Reaction Pathways, Kinetics, and Energetics

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, theoretical studies can model its reactivity, particularly at the carbonyl group. By simulating the interaction with a reactant, it is possible to map the entire reaction pathway from reactants to products, including the identification of transition states and intermediates. researchgate.net

For example, the mechanism for the reaction of a ketone with an amine typically involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration. researchgate.net DFT calculations can determine the activation energy for each step, providing a quantitative measure of the reaction kinetics. The energy profile reveals the thermodynamic and kinetic feasibility of the proposed pathway. Studies on related pyranone systems have used DFT at the B3LYP/6-31G(d,p) level to analyze intermediates and transition states, supporting experimentally observed reaction outcomes. researchgate.net

Electronic Structure and Spectroscopic Property Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). imperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. rsc.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, DFT calculations can be used to determine the energies and spatial distributions of these orbitals. researchgate.net This analysis helps predict how the molecule will interact with other reagents; for example, a reaction might be initiated by the interaction between the HOMO of a nucleophile and the LUMO of the this compound electrophile.

Table 2: Representative FMO Data from Theoretical Calculations
ParameterDescriptionImplication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO)A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis of this compound

Computational and theoretical studies, particularly Molecular Electrostatic Potential (MEP) mapping and charge distribution analysis, are instrumental in understanding the chemical reactivity and intermolecular interactions of a molecule. While specific, in-depth research focusing exclusively on the MEP and charge distribution of this compound is not extensively available in the public domain, the principles and expected outcomes can be described based on the analysis of analogous chemical structures, such as pyridine and cyclohexanone derivatives.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing insights into its electrophilic and nucleophilic regions. The MEP is calculated using quantum chemical methods, such as Density Functional Theory (DFT), and is typically represented by a color-coded surface.

In an MEP map of this compound, distinct regions of electrostatic potential would be anticipated:

Negative Potential (Red to Yellow): Regions with a high electron density, indicating a negative electrostatic potential, are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the pyridine ring. These areas are electron-rich and represent the most likely sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Regions with a low electron density, indicating a positive electrostatic potential, are prone to nucleophilic attack. The hydrogen atoms, particularly those attached to the pyridine ring and the alpha-carbons of the cyclohexanone ring, would exhibit positive potential. These electron-deficient regions are the sites where nucleophiles would preferentially interact.

Neutral Potential (Green): Areas with an intermediate electrostatic potential, close to zero, are considered neutral and are less likely to be involved in strong electrostatic interactions. These regions are typically found on the carbon backbone of the cyclohexanone and pyridine rings.

The MEP map provides a qualitative prediction of the molecule's reactivity and its ability to form non-covalent interactions, which are crucial in various chemical and biological processes.

Charge Distribution Analysis

Charge distribution analysis provides quantitative data on the partial atomic charges within a molecule. This analysis is also performed using computational methods, with Mulliken and Natural Bond Orbital (NBO) analyses being common approaches. These methods partition the total electron density among the atoms, yielding specific charge values.

For this compound, a charge distribution analysis would likely reveal the following:

The oxygen atom of the carbonyl group would possess a significant negative partial charge due to its high electronegativity, drawing electron density from the adjacent carbon atom.

The carbonyl carbon atom would, in turn, have a notable positive partial charge, making it an electrophilic center.

The nitrogen atom in the pyridine ring would also exhibit a negative partial charge, characteristic of its role as a heteroatom in an aromatic system.

The hydrogen atoms attached to the carbon atoms would generally have small positive partial charges.

The precise values of these partial charges are dependent on the computational method and basis set employed in the calculation.

Illustrative Data Tables

While specific experimental or calculated data for this compound is not available, the following tables illustrate the type of information that would be generated from a computational analysis. The values presented are hypothetical and are intended for illustrative purposes only.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

Molecular RegionExpected Electrostatic Potential Range (kcal/mol)Interpretation
Carbonyl Oxygen-40 to -60Strong Nucleophilic Site
Pyridine Nitrogen-30 to -50Nucleophilic Site
Carbonyl Carbon+30 to +50Strong Electrophilic Site
Pyridine Ring Hydrogens+10 to +25Weak Electrophilic Sites
Cyclohexanone Ring Hydrogens+5 to +20Weak Electrophilic Sites

Table 2: Hypothetical Partial Atomic Charges (in atomic units, a.u.) for Selected Atoms of this compound based on Mulliken Population Analysis

AtomHypothetical Partial Charge (a.u.)
O (Carbonyl)-0.55
C (Carbonyl)+0.60
N (Pyridine)-0.45
C2 (Pyridine)+0.20
C4 (Pyridine)+0.15
C (Cyclohexanone, C-3)-0.10

Vi. Applications of 4 Pyridin 3 Yl Cyclohexanone As a Versatile Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Systems

The reactivity of the cyclohexanone (B45756) moiety is frequently exploited for the construction of more elaborate ring systems. The ketone serves as a convenient handle for annulation, spirocyclization, and other ring-forming reactions, leading to novel molecular frameworks with significant three-dimensionality.

The cyclohexanone ring of 4-(pyridin-3-yl)cyclohexanone is an ideal starting point for creating fused bicyclic systems, particularly annulated pyridines. These reactions typically involve the condensation of the ketone with a reagent that provides the necessary atoms to form an aromatic pyridine (B92270) ring. A variety of synthetic strategies have been developed for the annulation of pyridine rings onto carbocyclic frameworks. nih.govijpsonline.comorganic-chemistry.org

One effective method is the copper-catalyzed condensation with propargylamine (B41283). nuph.edu.uasemanticscholar.org In this approach, the ketone condenses with propargylamine to form an intermediate that subsequently cyclizes and aromatizes, often in a one-pot procedure, to yield a tetrahydroquinoline derivative. Applying this to this compound would result in a derivative of the benzo[h]quinoline (B1196314) ring system.

Multicomponent reactions (MCRs) also offer an efficient pathway to annulated pyridines. nih.gov For instance, a one-pot reaction of a cyclic ketone, an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an ammonium (B1175870) source can generate highly substituted fused pyridine systems in good yields. nih.govnih.gov The reaction proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

These synthetic routes are summarized in the table below, illustrating the transformation of a generic cyclohexanone precursor into various fused pyridine systems.

Reaction TypeKey ReagentsResulting Core StructureReference
Copper-Catalyzed AnnulationPropargylamine, CuCl₂Tetrahydroquinoline nuph.edu.uasemanticscholar.org
Multicomponent ReactionAldehyde, Malononitrile, Ammonium AcetateSubstituted Tetrahydroquinoline nih.govnih.gov
Oxidative AnnulationElectron-deficient EnamineAcylpyridine organic-chemistry.org

The carbonyl group of this compound is a key functional group for the synthesis of spirocyclic compounds, where two rings share a single carbon atom. masterorganicchemistry.com These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional conformations which can effectively orient substituents for optimal interaction with biological targets. rsc.org

A common strategy to form spirocycles is through multi-component reactions. For example, a four-component reaction of an amine, an electron-deficient alkyne, isatin, and a nitrile source can produce spiro[indoline-3,4'-pyridine] derivatives. beilstein-journals.org By using this compound as the ketone component in similar reaction schemes, novel spiro compounds containing both the pyridine and cyclohexanone-derived rings can be accessed. The reaction of the ketone with a bis-nucleophile, such as a diamine or diol, can also lead to the formation of spiroheterocycles.

Bridged bicyclic systems, where the bridgehead carbons are separated by at least one atom, represent another class of complex architectures derivable from this compound. masterorganicchemistry.com While synthetically more challenging, intramolecular cyclization reactions of appropriately functionalized derivatives of the starting ketone can be designed to forge such bridged frameworks.

Role in Scaffold Diversity and the Generation of Compound Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to populate novel regions of chemical space for high-throughput screening. mdpi.com this compound is an excellent starting scaffold for DOS due to its two distinct points of reactivity—the ketone and the pyridine ring. This allows for the divergent synthesis of multiple, skeletally different scaffolds from a single starting material. mdpi.comacs.org

The ketone can be transformed through various reactions, including:

Annulation: To form fused systems as described in 6.1.1.

Spirocyclization: To create rigid 3D structures as described in 6.1.2.

Reductive Amination: To introduce new amine functionalities.

Wittig and related reactions: To form exocyclic double bonds, which can be further functionalized.

Enolate Chemistry: To introduce substituents at the α-positions. nih.gov

Simultaneously, the pyridine ring offers additional handles for diversification:

N-oxidation or N-alkylation: To modify the electronic properties and steric profile.

Directed ortho-metalation: To introduce substituents on the pyridine ring.

Catalytic C-H activation: To append new groups to the pyridine ring.

This dual reactivity enables the generation of vast compound libraries from a common core, a key strategy in modern drug discovery and chemical biology. researchgate.netwhiterose.ac.uk The concept of using privileged scaffolds like the pyridine motif is central to creating libraries with a higher probability of biological relevance. mdpi.com

Reaction SiteTransformationResulting Structural Motif
KetoneAnnulation with PropargylamineFused Tetrahydroquinoline
KetoneReaction with Isatin/MalononitrileSpiro[indoline-pyridine]
KetoneReductive Amination4-Amino-4-(pyridin-3-yl)cyclohexane
PyridineN-Oxidation4-(1-oxido-pyridin-1-ium-3-yl)cyclohexanone
Pyridine & KetoneAnnulation & N-AlkylationAlkylated Fused Tetrahydroquinolinium Salt

Strategic Utility in Medicinal Chemistry Lead Generation through Scaffold Derivatization

The this compound scaffold is a "privileged structure" in medicinal chemistry. mdpi.com Pyridine and its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-diabetic properties. jchemrev.comnih.gov The combination of the pyridine ring with a conformationally restricted cyclohexanone provides a robust three-dimensional framework for designing new therapeutic agents.

The strategic value of this building block lies in its utility for generating lead compounds through scaffold derivatization. acs.org Medicinal chemists can systematically modify the core structure to perform structure-activity relationship (SAR) studies. For example, derivatives of the related 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)cyclohexanone scaffold are explored in drug discovery programs. bldpharm.com

By creating a library of analogs based on the this compound core, researchers can fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target, such as a G-protein coupled receptor or an enzyme active site. rsc.org The ability to readily synthesize diverse derivatives makes this scaffold highly valuable for hit-to-lead and lead optimization campaigns in drug discovery. acs.org

Application in the Synthesis of Novel Materials and Specialty Chemicals

Beyond pharmaceuticals, the unique properties of this compound and its derivatives make them attractive for applications in materials science and as specialty chemicals. bldpharm.comevitachem.com

The pyridine nitrogen atom can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Such materials have potential applications in gas storage, catalysis, and sensing. The specific geometry and electronic properties of the pyridylcyclohexanone ligand would influence the structure and properties of the resulting coordination network.

Furthermore, the rigid, three-dimensional spirocyclic structures that can be synthesized from this ketone are of interest in the field of organic electronics. acs.org Spiro-linked aromatic compounds can exhibit high morphological stability and desirable photophysical properties, making them suitable as host or emitter materials in organic light-emitting diodes (OLEDs). The introduction of the polar pyridine and ketone functionalities could be used to tune the electronic characteristics and intermolecular interactions of these materials. The compound can also serve as a monomer or cross-linking agent in the synthesis of specialty polymers with tailored thermal or optical properties.

Vii. Future Directions and Research Perspectives

Development of More Efficient, Selective, and Green Synthetic Routes

While existing methods provide access to 4-(pyridin-3-yl)cyclohexanone, the development of more sustainable and efficient synthetic strategies remains a key objective. Future research will likely focus on aligning its production with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. acs.orghbni.ac.in

Key areas for development include:

Catalytic Systems: Exploration of novel, non-precious metal catalysts could offer alternatives to traditional reagents, leading to milder reaction conditions and improved yields. researchgate.net Research into heterogeneous catalysts is particularly promising, as they simplify product purification and catalyst recycling. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the this compound skeleton from simple precursors would significantly improve process efficiency by reducing the number of synthetic steps and purification procedures. researchgate.netresearchgate.net

Flow Chemistry: The adoption of continuous flow technologies can offer precise control over reaction parameters, leading to enhanced safety, scalability, and product consistency.

Bio-catalysis: The use of enzymes or whole-cell systems presents an opportunity for highly selective transformations under mild, aqueous conditions, representing a significant step towards a truly green synthesis. mdpi.com

Table 1: Potential Green Synthetic Approaches for this compound

ApproachPotential AdvantageResearch Focus
Novel Catalysis Reduced waste, milder conditions, recyclability.Development of non-precious metal or heterogeneous catalysts. researchgate.netmdpi.com
Multicomponent Reactions Increased atom economy, reduced steps, faster synthesis.Design of one-pot syntheses from simple starting materials. researchgate.netresearchgate.net
Flow Chemistry Enhanced safety, scalability, and process control.Transferring and optimizing batch reactions to continuous flow systems.
Biocatalysis High selectivity, environmentally benign, mild conditions.Screening for enzymes that can catalyze key bond-forming reactions. mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a flexible cyclohexanone (B45756) ring and an aromatic pyridine (B92270) moiety endows this compound with a rich and largely unexplored reactivity profile. Future investigations should aim to uncover novel transformations that expand its synthetic utility.

Potential areas of exploration include:

Asymmetric Catalysis: The development of catalytic methods to control the stereochemistry of reactions involving the cyclohexanone ring is a critical frontier. This would enable access to enantiomerically pure derivatives, which is often crucial for biological applications.

C-H Activation: Direct functionalization of the pyridine or cyclohexanone C-H bonds offers a highly atom-economical route to complex derivatives, bypassing the need for pre-functionalized substrates.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening strategies or skeletal rearrangements of the cyclohexanone core could lead to the synthesis of entirely new heterocyclic systems that are not accessible through conventional methods.

Photoredox Catalysis: Utilizing light-driven reactions could unlock unique reactivity pathways, allowing for transformations that are difficult to achieve with traditional thermal methods.

Computationally Guided Design and Discovery of Advanced Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery of new this compound derivatives with optimized properties. By simulating molecular structures and predicting their behavior, researchers can prioritize synthetic targets and reduce the trial-and-error nature of drug discovery and materials science. acs.org

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a correlation between the structural features of derivatives and their biological activity, guiding the design of more potent compounds. acs.orgmdpi.com

Molecular Docking: Simulating the binding of this compound derivatives to biological targets, such as enzymes or receptors, can help in understanding their mechanism of action and in designing molecules with improved affinity and selectivity. semanticscholar.org

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, providing valuable insights to guide their synthesis and characterization.

Table 2: Computational Tools for Designing Advanced Derivatives

Computational MethodApplication in Drug/Materials DesignExpected Outcome
QSAR Predict biological activity based on chemical structure. acs.orgmdpi.comIdentification of key structural motifs for enhanced activity.
Molecular Docking Simulate binding interactions with target proteins. semanticscholar.orgDesign of derivatives with higher binding affinity and selectivity.
DFT Calculations Predict electronic properties and reactivity. Rationalization of reaction mechanisms and prediction of new reactivity.

Expanding the Synthetic Utility of this compound in Interdisciplinary Research Fields

The versatility of the this compound scaffold makes it an attractive starting point for creating diverse molecular architectures for a wide range of applications. Future efforts should focus on leveraging this compound as a key building block in various interdisciplinary fields.

Medicinal Chemistry: The pyridine and cyclohexanone motifs are present in many biologically active molecules. mdpi.com Derivatives of this compound could be explored as novel inhibitors for kinases, helicases, or other enzyme classes implicated in diseases like cancer or viral infections. acs.orgnih.govnih.gov The scaffold could also be used to develop new antimicrobial or anti-inflammatory agents. nih.govmdpi.com

Materials Science: The rigid pyridine ring and the flexible cyclohexanone unit can be exploited to construct novel polymers and organic materials. Research could focus on synthesizing derivatives with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or as sensors.

Agrochemicals: The structural motifs found in this compound are also relevant in the design of new herbicides and fungicides. researchgate.net Systematic derivatization and screening could lead to the discovery of new crop protection agents.

Catalysis: Chiral derivatives of this compound could serve as ligands for asymmetric metal catalysis, a cornerstone of modern synthetic chemistry.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a powerful tool for innovation across the molecular sciences.

Q & A

Basic: What are the most reliable synthetic routes for preparing 4-(pyridin-3-yl)cyclohexanone?

A common method involves condensation reactions between pyridine derivatives and cyclohexanone. For example, thioglycolic acid-mediated condensation of 3-aminopyrazolo[3,4-b]pyridines with cyclohexanone under reflux in dry benzene yields structurally related spirocyclic derivatives (e.g., 4-(1H-pyrazolo[3,4-b]pyridin-3-yl)-1-thia-4-azaspiro[4.5]decan-3-one) . Adapting this approach, this compound could be synthesized via nucleophilic addition or cyclocondensation, followed by purification using recrystallization from ethanol or chloroform/petroleum ether mixtures .

Basic: How should researchers characterize this compound to confirm purity and structure?

Key techniques include:

  • NMR spectroscopy : Analyze proton environments to confirm the cyclohexanone ring and pyridyl substituent.
  • IR spectroscopy : Identify ketone (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS or GC-MS).
  • X-ray crystallography : Resolve crystal structure using programs like SHELXL for bond-length validation and spatial arrangement .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software mitigate them?

Challenges include:

  • Disorder in the cyclohexanone ring : Common in flexible alicyclic systems.
  • Twinned crystals : Resolved via SHELXD for phase determination and SHELXL for twin-law refinement .
  • High-resolution data : SHELXL’s robust least-squares algorithms minimize errors in anisotropic displacement parameters .
    Methodology: Collect high-quality diffraction data (e.g., synchrotron sources), apply TWIN/BASF commands in SHELXL, and validate using R-factor convergence (<5%) .

Advanced: How can researchers address contradictory yield outcomes in the synthesis of this compound derivatives?

Contradictions often stem from:

  • Reagent stoichiometry : Optimize molar ratios (e.g., pyridine:cyclohexanone from 1:1 to 1:1.2) .
  • Catalyst selection : Compare thioglycolic acid (moderate yield) vs. base-mediated approaches (e.g., NaOH in cyanogen bromide reactions, as in 4-cyano-4-phenylcyclohexanone synthesis) .
  • Reaction time : Extend reflux duration (e.g., 8–12 hours) to improve conversion .
    Systematic Design of Experiments (DoE) is recommended to isolate critical variables .

Methodological: What purification strategies are optimal for isolating this compound from byproducts?

  • Recrystallization : Use ethanol or ethanol/water mixtures to remove polar impurities .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) for non-polar byproducts.
  • Distillation : For high-purity liquid fractions, use vacuum distillation (b.p. ~250–300°C at reduced pressure) .

Advanced: How does the electronic nature of the pyridyl substituent influence the reactivity of this compound in nucleophilic additions?

The pyridin-3-yl group acts as an electron-withdrawing substituent, polarizing the cyclohexanone carbonyl and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., Grignard reagents or hydride reductions) at the ketone position. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., competition with 4-methylcyclohexanone) quantify reactivity differences .

Methodological: What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For eye exposure, flush with water for 15 minutes and seek medical attention .

Advanced: How can researchers leverage this compound as a precursor in medicinal chemistry?

The compound’s ketone and pyridyl moieties enable:

  • Mannich reactions : Synthesize β-amino ketones for bioactive alkaloids.
  • Heterocyclic annulation : Construct pyridopyrimidines or spirooxindoles via cyclocondensation with diamines .
  • Metal coordination : Explore ligand properties in catalytic systems (e.g., Pd-catalyzed cross-couplings) .

Basic: What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • GC-MS : Derivatize with BSTFA to improve volatility .
  • TLC : Monitor reactions using silica plates and KMnO4 staining for ketone visualization .

Advanced: What strategies resolve spectral overlap in NMR analysis of this compound derivatives?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .
  • Deuterated solvents : Use DMSO-d₆ to shift residual solvent peaks away from analyte regions .

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Reactant of Route 1
4-(pyridin-3-yl)cyclohexanone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.